(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

(1S,3R)-3-ethoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXPHQCHMAPWEB-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256051 | |

| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227783-08-6 | |

| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227783-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid chemical properties

An In-Depth Technical Guide to (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid: Properties, Synthesis, and Application as a Key Pharmaceutical Intermediate

Introduction

This compound is a chiral bifunctional molecule of significant interest to the pharmaceutical industry. As a derivative of cyclohexane-1,3-dicarboxylic acid, its specific stereochemistry—(1S,3R)—makes it a valuable and highly specific building block in asymmetric synthesis. The presence of both a carboxylic acid and an ethyl ester group on a rigid cyclohexane scaffold allows for orthogonal chemical modifications, providing a strategic advantage in the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, outlining its stereoselective synthesis, and exploring its critical role as a key intermediate in the development of novel antiviral therapeutics. The information presented is curated for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its cis configuration, where the carboxylic acid and ethoxycarbonyl substituents are on the same face of the cyclohexane ring, with the absolute stereochemistry designated as (1S,3R). This specific spatial arrangement is crucial for its utility in pharmaceutical synthesis, as biological targets often exhibit high stereoselectivity.

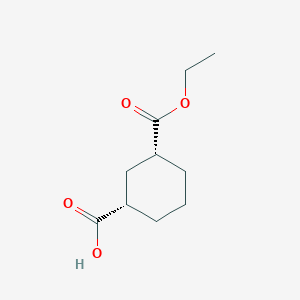

Figure 1: 2D representation of this compound.

General Properties

A summary of the core chemical and physical properties is provided in Table 1. It is important to note that many publicly available physical properties, such as boiling point and pKa, are computationally predicted rather than experimentally determined.

| Property | Value | Source |

| CAS Number | 227783-08-6 | [1] |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| IUPAC Name | (1S,3R)-3-ethoxycarbonylcyclohexane-1-carboxylic acid | [3] |

| Appearance | White Solid (inferred from related compounds) | [N/A] |

| XLogP3 (Predicted) | 1.4 | [2] |

| Boiling Point | No data available | [4] |

| Melting Point | No data available | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [6] |

Spectral Data (Predicted)

While experimental spectra are not widely published, the expected NMR chemical shifts can be predicted based on the functional groups present. These predictions are essential for reaction monitoring and quality control during synthesis.

-

¹H NMR: The spectrum would be complex due to the cyclohexane ring protons. Key expected signals include: a triplet around 1.2 ppm (CH₃ of the ethyl group), a quartet around 4.1 ppm (CH₂ of the ethyl group), and a broad singlet for the carboxylic acid proton (>10 ppm). The methine protons at C1 and C3 would appear as multiplets in the 2.0-3.0 ppm range.

-

¹³C NMR: Distinct signals for the two carbonyl carbons are expected: the carboxylic acid carbon (~175-180 ppm) and the ester carbon (~170-175 ppm). The O-CH₂ carbon of the ethyl ester would appear around 60 ppm, while the CH₃ carbon would be around 14 ppm. The cyclohexane ring carbons would produce signals in the 25-45 ppm range. For comparison, the parent cyclohexanecarboxylic acid shows sp³ carbon signals between 25.7 and 43.0 ppm and a carboxyl signal at 183.1 ppm.[7]

Stereoselective Synthesis: Enzymatic Desymmetrization

The synthesis of this compound with high enantiomeric purity is a prime example of leveraging biocatalysis for asymmetric synthesis. The most effective documented method involves the enantioselective hydrolysis of a prochiral diester precursor, Diethyl cis-1,3-cyclohexanedicarboxylate, using a lipase.

The causality behind this choice is rooted in efficiency and selectivity. Lipases are enzymes that catalyze the hydrolysis of esters. Crucially, when presented with a symmetric diester containing prochiral centers, a stereoselective lipase can differentiate between the two ester groups, hydrolyzing one faster than the other. This process, known as enzymatic desymmetrization, converts the achiral starting material into a chiral monoester with high enantiomeric excess (ee).[8][9]

Figure 2: High-level workflow for the synthesis of the target molecule.

Experimental Protocol

The following protocol is adapted from the procedure described in U.S. Patent 6,210,956 B1.[8] This self-validating system uses a pH stat titrator to monitor reaction progress, ensuring reproducibility.

Step 1: Synthesis of Diethyl cis-1,3-Cyclohexanedicarboxylate (Substrate)

-

A mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid is refluxed in excess acetic anhydride for approximately 5 hours to form cis-1,3-cyclohexanedicarboxylic anhydride. Volatiles are removed by distillation.

-

The resulting anhydride is combined with triethyl orthoformate and ethanol. A catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated overnight at 60°C.

-

After basic workup with sodium bicarbonate and extraction, the solvent is removed under reduced pressure to yield Diethyl cis-1,3-cyclohexanedicarboxylate.

Step 2: Enzyme-Catalyzed Hydrolysis

-

Combine Diethyl cis-1,3-cyclohexanedicarboxylate (1.14 g, 5 mmol) with 20 g of a pH 7 aqueous phosphate buffer in a reaction vessel equipped with a pH meter and an automatic titrator.

-

Adjust the pH of the mixture to precisely 7.0.

-

Add Lipase PS-30 from Pseudomonas cepacia (200 mg).

-

Commence the hydrolysis, maintaining a constant pH of 7.0 by the automatic addition of 1 N NaOH via the titrator. The consumption of NaOH directly corresponds to the amount of carboxylic acid liberated.

-

Continue the reaction at room temperature for approximately 48 hours, or until the uptake of base ceases, indicating the reaction has reached completion (typically ~50% conversion).

-

Upon completion, stop the reaction. The resulting product, this compound, can be isolated and purified using standard extraction and chromatography techniques. The patent reports achieving an enantiomeric excess (ee) of 94% with this method.[8]

Application in Drug Development: Synthesis of Pimodivir (VX-787)

The primary and most significant application of this compound is as a chiral starting material for the synthesis of advanced drug candidates. Its utility is exemplified in the synthesis of Pimodivir (also known as VX-787 or JNJ-63623872), a first-in-class, orally bioavailable inhibitor of the influenza A virus polymerase PB2 subunit.[1][10][11]

Pimodivir works by binding to the cap-binding domain of the PB2 protein, a highly conserved site essential for the "cap-snatching" mechanism that the virus uses to initiate transcription of its genome.[2][12] By blocking this site, Pimodivir effectively halts viral replication.

The (1S,3R)-stereochemistry of the cyclohexyl monoester is transformed into the corresponding (1S,2S)-aminocyclohexanecarboxylic acid scaffold that is a core component of the final Pimodivir molecule. The synthesis involves a Curtius rearrangement, a reliable method for converting a carboxylic acid into a primary amine via an isocyanate intermediate.[1] The specific stereochemistry of the starting material is critical for the final drug's ability to fit precisely into the PB2 binding pocket.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or aerosols. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[6]

-

First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If symptoms persist, consult a physician.[10]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern pharmaceutical development. Its value lies in its precisely defined three-dimensional structure, which can be accessed efficiently through established biocatalytic methods. The successful application of this molecule in the synthesis of the potent influenza inhibitor Pimodivir underscores the importance of such chiral building blocks in creating next-generation therapeutics that target complex biological systems with high specificity. For researchers in drug discovery, this compound represents a reliable and strategic starting point for constructing novel and stereochemically complex active pharmaceutical ingredients.

References

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 227783-08-6|this compound|BLD Pharm [bldpharm.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pimodivir | C20H19F2N5O2 | CID 67286591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical characteristics of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Characterization of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid

Foreword: A Roadmap for Comprehensive Molecular Understanding

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical properties is the bedrock of successful innovation. These characteristics govern a compound's behavior from synthesis and purification to its formulation and in-vivo activity. This guide provides a comprehensive framework for the characterization of this compound, a chiral cyclohexane derivative.

While specific experimental data for this exact molecule is not extensively published, this document serves as a technical whitepaper outlining the necessary protocols and theoretical underpinnings required to fully elucidate its physicochemical profile. As your Senior Application Scientist, I will not merely list procedures; I will explain the scientific rationale behind each step, empowering you to not only generate data but to comprehend its implications. Our approach is built on a self-validating system of established analytical techniques, ensuring the integrity and reliability of your findings.

Molecular Identity and Core Structural Attributes

The initial step in any physicochemical assessment is to establish the unequivocal identity of the compound. This compound is a chiral molecule, meaning its stereochemistry is a critical component of its identity and will influence its biological interactions.

The structure consists of a cyclohexane ring with two substituents: a carboxylic acid group and an ethoxycarbonyl (ethyl ester) group, arranged in a specific (1S,3R) configuration. This cis-relationship between the two groups dictates the molecule's conformational preferences and, consequently, its physical properties.

Table 1: Fundamental Molecular Identifiers

| Property | Value | Source |

| IUPAC Name | (1S,3R)-3-ethoxycarbonylcyclohexane-1-carboxylic acid | J&K Scientific[1] |

| CAS Number | 227783-08-6 | BLDpharm[2] |

| Molecular Formula | C₁₀H₁₆O₄ | PubChem[3] |

| Molecular Weight | 200.23 g/mol | PubChem[3] |

| SMILES | CCOC(=O)[C@@H]1CCCC(O)=O | J&K Scientific[1] |

| InChI Key | WFXPHQCHMAPWEB-JGVFFNPUSA-N | J&K Scientific[1] |

Table 2: Computed Physicochemical Properties

These values are computationally predicted and serve as a baseline for experimental verification.

| Property | Predicted Value | Source |

| XLogP3 | 1.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 63.6 Ų | PubChem[3] |

| Exact Mass | 200.10485899 Da | PubChem[3] |

Thermal Properties: Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically <1°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range. For this compound, no experimental melting point is readily available in the literature. However, the parent compound, cyclohexanecarboxylic acid, melts at 30–31 °C.[4] The addition of the ethoxycarbonyl group would be expected to alter this value.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a reliable and common method in organic chemistry labs.

Causality Behind Experimental Choices:

-

Sample Preparation: The sample must be finely powdered and completely dry to ensure uniform heat transfer and to prevent solvent from depressing the melting point.[5]

-

Heating Rate: A slow heating rate (1-2 °C/min) near the expected melting point is crucial for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading. A rapid initial heating can be used to find an approximate range, followed by a more careful, slow determination.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the crystalline solid on a watch glass. Thoroughly crush the sample into a fine powder using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount (2-3 mm in height) of the sample is packed into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

-

Accurate Determination: Using a new capillary tube, heat the apparatus quickly to about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

-

Replicate: Repeat the accurate determination at least twice to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Acidity and Ionization State: pKa Determination

The acid dissociation constant (pKa) is a critical parameter for any carboxylic acid, as it dictates the molecule's charge state at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and receptor binding interactions. For a carboxylic acid, the pKa is the pH at which the protonated (-COOH) and deprotonated (-COO⁻) forms are present in equal concentrations.

While no experimental pKa has been published for the title compound, related cyclohexane carboxylic acids typically have pKa values in the range of 4.6 to 4.8.[6]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination.[7] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the accurate determination of the endpoint.[8]

-

Constant Ionic Strength: Maintaining a constant ionic strength with an electrolyte like KCl minimizes changes in activity coefficients, ensuring that the measured potential is directly related to the concentration of H⁺ ions.[8]

-

Accurate Concentrations: The accuracy of the pKa value is directly dependent on the accurately known concentrations of the acid solution and the titrant.

Step-by-Step Methodology:

-

Solution Preparation: Accurately prepare a solution of this compound (e.g., 0.01 M) in purified water. Also, prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH).

-

Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Inert Environment: Begin stirring the solution and purge with a gentle stream of nitrogen for 5-10 minutes to remove dissolved CO₂. Maintain a nitrogen blanket over the solution throughout the titration.

-

Titration: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) using a burette.

-

Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue well past the equivalence point (the point of rapid pH change).

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is half the volume of NaOH required to reach the equivalence point. The pKa is the pH value at this half-equivalence point.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and identifying its functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[9]

-

C-H Stretch (Aliphatic): Sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=O Stretch (Carbonyl): Two distinct C=O stretching bands are expected. The carboxylic acid carbonyl will appear as a strong, sharp peak around 1700-1725 cm⁻¹, while the ester carbonyl will likely be at a slightly higher wavenumber, around 1735-1750 cm⁻¹.[9]

-

C-O Stretch: Look for C-O stretching bands in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals:

-

-COOH Proton: A highly deshielded, often broad singlet between 10-12 ppm.[10]

-

-OCH₂CH₃ Protons (Ethyl Ester): A quartet around 4.1 ppm (the CH₂) and a triplet around 1.2 ppm (the CH₃).

-

Cyclohexane Protons: A complex series of multiplets between approximately 1.2 and 2.5 ppm. The protons on the carbons bearing the substituents (C1 and C3) will be the most deshielded within this range.

Expected ¹³C NMR Signals:

-

C=O Carbon (Carboxylic Acid): A signal in the range of 170-185 ppm.

-

C=O Carbon (Ester): A signal in the range of 165-175 ppm.

-

-OCH₂CH₃ Carbons (Ethyl Ester): The -OCH₂- carbon will be around 60-65 ppm, and the -CH₃ carbon will be around 14-15 ppm.

-

Cyclohexane Carbons: Signals for the six ring carbons will appear in the aliphatic region, typically between 20-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.

Expected Observations:

-

Molecular Ion Peak [M]⁺: The mass spectrometer should detect the molecular ion. For high-resolution mass spectrometry (HRMS), this would be at m/z 200.1049, corresponding to the molecular formula C₁₀H₁₆O₄.

-

Key Fragmentations: Common fragmentation patterns for such a molecule would include:

-

Loss of the ethyl group (-CH₂CH₃), resulting in a peak at [M-29]⁺.

-

Loss of the ethoxy group (-OCH₂CH₃), resulting in a peak at [M-45]⁺.

-

Loss of the carboxylic acid group (-COOH), also resulting in a peak at [M-45]⁺.

-

Conclusion: Building a Complete Physicochemical Profile

The protocols and theoretical expectations outlined in this guide provide a robust framework for the comprehensive physicochemical characterization of this compound. By systematically applying these methodologies—from establishing thermal properties and acidity to detailed spectroscopic analysis—researchers can generate the high-quality, reliable data essential for drug discovery and development. Each experimental choice is grounded in established chemical principles to ensure a self-validating and authoritative characterization workflow. This foundational knowledge is indispensable for predicting a compound's behavior, optimizing its application, and accelerating the path from molecule to medicine.

References

-

Wikipedia contributors. (2023). Cyclohexanecarboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22008196, 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ME-Technik. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 227783-08-6|this compound|BLD Pharm [bldpharm.com]

- 3. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. (1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid | 2247106-80-3 | Benchchem [benchchem.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid structural analysis

An In-Depth Technical Guide to the Structural Analysis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Introduction: The Significance of Stereochemistry in Drug Development

This compound is a chiral building block whose precise three-dimensional structure is critical for its application in medicinal chemistry and materials science. As a substituted cyclohexane, its stereochemistry dictates its conformational preferences and, consequently, its interaction with biological targets like enzymes and receptors.[1][2] The molecule possesses two stereocenters at the C1 and C3 positions of the cyclohexane ring. The '(1S,3R)' designation defines the absolute configuration, while the 1,3-disubstituted pattern can exist in either cis or trans diastereomeric forms. For the (1S,3R) isomer, the substituents are on the same side of the ring, resulting in a cis configuration.

This guide provides a comprehensive, multi-technique approach to the complete structural elucidation and verification of this molecule, emphasizing not just the "what" but the "why" behind each analytical choice. We will proceed from initial confirmation of molecular formula and connectivity to the definitive assignment of its absolute stereochemistry.

Foundational Analysis: Confirming Molecular Identity and Purity

Before delving into complex stereochemical analysis, it is imperative to confirm the compound's fundamental properties.

Molecular Formula and Weight Confirmation via Mass Spectrometry

Mass spectrometry (MS) serves as the first-line technique to verify the molecular weight and elemental composition.

Expert Insight: The choice of ionization technique is critical. For a molecule with acidic (carboxylic acid) and polar (ester) functional groups, Electrospray Ionization (ESI) in negative ion mode is ideal. This "soft" ionization technique minimizes fragmentation, ensuring a strong signal for the deprotonated molecule [M-H]⁻.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Ionization Mode: Electrospray Ionization, Negative Ion Mode (ESI-).

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Look for the [M-H]⁻ ion. The theoretical exact mass for C₁₀H₁₅O₄⁻ (the deprotonated species of C₁₀H₁₆O₄) is 199.0970.[3] A measured mass within a few parts per million (ppm) of this value confirms the elemental composition.

| Property | Theoretical Value | Expected Observation (ESI-) |

| Molecular Formula | C₁₀H₁₆O₄ | Confirmed by HRMS |

| Molecular Weight | 200.23 g/mol | [M-H]⁻ at m/z 199.0970 ± 5 ppm |

| InChIKey | WFXPHQCHMAPWEB-JGVFFNPUSA-N | N/A |

Table 1: Key molecular properties and expected mass spectrometry results for this compound.[3]

Elucidation of Connectivity and Relative Stereochemistry via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the covalent framework and relative stereochemistry (cis vs. trans) of the molecule in solution.

¹H NMR: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

Expert Insight: The key to confirming the cis stereochemistry lies in the coupling constants (J-values) of the protons at C1 and C3. In the preferred chair conformation, a cis-1,3-disubstituted cyclohexane will have one substituent in an axial position and one in an equatorial position (or vice-versa in a ring-flip). This leads to specific coupling patterns for the H1 and H3 methine protons. The carboxylic acid proton typically appears as a broad singlet far downfield (~10-12 ppm).[4][5]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional ¹H spectrum.

-

Analysis:

-

Chemical Shift: Identify the ethoxy group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the cyclohexane ring protons (a complex multiplet region from ~1.2-2.5 ppm), and the broad carboxylic acid proton (>10 ppm).[6]

-

Integration: Verify the proton ratios (e.g., 1H for COOH, 2H for -OCH₂-, 3H for -CH₃, etc.).

-

Coupling Constants: Decouple or use 2D methods to extract the coupling constants for the H1 and H3 protons to determine their axial/equatorial relationships with neighboring protons.

-

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Instrumentation: Same as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Analysis: Identify the carbonyl carbons of the ester (~175 ppm) and carboxylic acid (~180-185 ppm), the -OCH₂- carbon (~60 ppm), the cyclohexane carbons (~25-45 ppm), and the methyl carbon (~14 ppm).[4][7]

2D NMR: Unambiguous Assignment and Stereochemical Confirmation

Two-dimensional NMR experiments are essential for definitively assigning signals and confirming the cis relationship.

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, allowing for the "walking" around the cyclohexane ring to connect adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling unambiguous assignment of both ¹H and ¹³C signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical experiment for stereochemistry. It detects through-space proximity between protons. For the cis isomer, a cross-peak between the axial protons at C1 and C3 (if applicable in the dominant conformation) or between axial and equatorial protons on the same face of the ring would be expected, confirming their spatial relationship.

Sources

- 1. (1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid | 2247106-80-3 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum [chemicalbook.com]

- 7. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid CAS number 227783-08-6

An In-depth Technical Guide to (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 227783-08-6), a chiral building block of significant interest in pharmaceutical synthesis. The document details a robust, enzyme-catalyzed synthetic route, outlines rigorous analytical methodologies for stereochemical and purity assessment, and discusses its critical application as a key intermediate. This guide is intended for researchers, process chemists, and drug development professionals engaged in the synthesis of complex molecular architectures where precise stereochemical control is paramount.

Compound Profile and Physicochemical Properties

This compound is a chiral organic molecule featuring a cyclohexane ring substituted with a carboxylic acid group and an ethyl ester group in a specific cis-(1S,3R) configuration. This precise stereochemistry is crucial for its utility in multi-step syntheses of pharmacologically active compounds.

| Property | Value | Source |

| CAS Number | 227783-08-6 | N/A |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| IUPAC Name | (1S,3R)-3-(ethoxycarbonyl)cyclohexane-1-carboxylic acid | [1] |

| Appearance | Expected to be a colorless oil or low-melting solid | General Knowledge |

| Storage | Sealed in dry, 2-8°C | [2] |

The structural integrity and stereochemical purity of this intermediate are the primary determinants of its suitability for downstream applications, most notably in the total synthesis of antiviral therapeutics.

Strategic Synthesis: Enzymatic Desymmetrization

The synthesis of optically pure this compound is elegantly achieved through the enzymatic desymmetrization of a prochiral starting material. This biotransformation approach is favored over classical resolution for its high selectivity, operational simplicity under mild conditions, and superior yield, avoiding the theoretical 50% yield limit of resolving racemic mixtures[3].

The selected pathway begins with the commercially available mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid, which is converted to the key prochiral substrate, diethyl cis-1,3-cyclohexanedicarboxylate. The core of the synthesis is the subsequent stereoselective hydrolysis of one ester group using a lipase enzyme.

Rationale for the Enzymatic Approach

The use of lipase, specifically from Pseudomonas cepacia (e.g., Lipase PS-30), is a deliberate choice rooted in its proven efficacy in enantioselectively hydrolyzing prochiral diesters[4]. The enzyme's active site distinguishes between the two enantiotopic ester groups, catalyzing the hydrolysis of the pro-S ester to a carboxylate at a much faster rate than the pro-R ester. This kinetic preference allows for the isolation of the (1S,3R) monoester in high enantiomeric excess (ee). The reaction is conducted in a pH-controlled aqueous buffer, which is both environmentally benign and mimics the enzyme's natural operating environment.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established and patented procedures[4].

Step 2: Preparation of this compound

-

Reaction Setup: To a temperature-controlled reaction vessel, add diethyl cis-1,3-cyclohexanedicarboxylate (1.14 g, 5.0 mmol) and a pH 7.0 aqueous phosphate buffer (20 g). Stir the biphasic mixture to ensure adequate suspension.

-

Enzyme Addition: Add Lipase PS-30 from Pseudomonas cepacia (200 mg).

-

pH Control (Critical Step): Begin the hydrolysis. Maintain the pH of the reaction mixture at a constant 7.0 by the automated addition of 1.0 N NaOH solution using a pH-stat titrator. The consumption of NaOH directly correlates to the progress of the hydrolysis.

-

Scientist's Note: Maintaining a constant pH is crucial. A drop in pH due to the formation of the carboxylic acid can lead to enzyme denaturation and inactivation, halting the reaction.

-

-

Reaction Monitoring: Continue the reaction at room temperature for approximately 48 hours, or until the uptake of NaOH ceases, indicating the completion of the hydrolysis of one enantiotopic ester group.

-

Workup - Enzyme Removal: Add Celite (200 mg) to the mixture and stir thoroughly to adsorb the enzyme. Filter the mixture, washing the filter cake with deionized water and ethyl acetate.

-

Workup - Product Isolation: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers. Acidify the aqueous layer to pH 1-2 with 3 N HCl.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 15 mL).

-

Scientist's Note: The target monoester is soluble in ethyl acetate only after it has been protonated by acidification. This step ensures its efficient transfer from the aqueous to the organic phase, leaving behind buffer salts.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to afford the final product.

-

Yield and Purity: This procedure typically yields the target compound (0.91 g, 91%) with an enantiomeric excess of ≥96%[4].

Analytical Characterization and Quality Control

Rigorous analytical control is essential to validate the stereochemical identity and purity of the final product. A multi-pronged approach combining chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Chiral Chromatography for Enantiomeric Purity

Determination of the enantiomeric excess (ee) is the most critical quality control parameter. While the original patent literature specifies chiral gas chromatography (GC)[4], modern laboratories often prefer chiral High-Performance Liquid Chromatography (HPLC) for its versatility.

Illustrative Chiral HPLC Protocol:

| Parameter | Recommended Setting | Rationale |

| Column | Chiralpak® AD-H or similar amylose-based CSP | These phases are known to provide excellent resolution for chiral carboxylic acids. |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) | The non-polar/polar solvent system is standard for normal-phase chiral separations. TFA is added to suppress the ionization of the carboxylic acid, leading to sharper peaks and improved resolution. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 210 nm | The carboxyl and ester groups provide sufficient absorbance at low UV wavelengths. |

| Expected Outcome | Baseline separation of the (1S,3R) and (1R,3S) enantiomers. The enantiomeric excess is calculated from the relative peak areas. |

Spectroscopic Confirmation (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and assess for the presence of impurities.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~12.0 ppm (s, 1H, -COOH ): Broad singlet characteristic of a carboxylic acid proton.

-

δ ~4.1 ppm (q, 2H, -OCH₂ CH₃): Quartet from the ethyl ester methylene group.

-

δ ~2.5 ppm (m, 2H, -CH -COOH and -CH -COOEt): Methine protons alpha to the carbonyls.

-

δ ~1.2-2.2 ppm (m, 8H, -CH₂ -): Complex multiplets for the remaining cyclohexane ring protons.

-

δ ~1.25 ppm (t, 3H, -OCH₂CH₃ ): Triplet from the ethyl ester methyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~180 ppm (-C OOH): Carboxylic acid carbonyl carbon.

-

δ ~175 ppm (-C OOEt): Ester carbonyl carbon.

-

δ ~61 ppm (-O CH₂CH₃): Ethyl ester methylene carbon.

-

δ ~25-45 ppm: Cyclohexane ring carbons.

-

δ ~14 ppm (-OCH₂C H₃): Ethyl ester methyl carbon.

-

Analytical Workflow Diagram

Sources

- 1. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]

A Technical Guide to (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid: A Chiral Building Block in Pharmaceutical Synthesis

Introduction

(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a chiral bifunctional molecule that has garnered significant interest in the pharmaceutical industry. Its rigid cyclohexane core, coupled with the stereochemically defined carboxylic acid and ethyl ester functionalities, makes it a valuable intermediate in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its physicochemical properties, a detailed enzymatic synthesis protocol, methods for its analytical characterization, and a discussion of its critical role in modern drug development, particularly in the synthesis of antiviral medications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry. These properties dictate its solubility, reactivity, and compatibility with various reaction and purification conditions.

| Property | Value | Source |

| Molecular Formula | C10H16O4 | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| CAS Number | 227783-08-6 | |

| Appearance | White to off-white solid | |

| IUPAC Name | (1S,3R)-3-(ethoxycarbonyl)cyclohexane-1-carboxylic acid | [1] |

| Canonical SMILES | CCOC(=O)C1CCC(C1)C(=O)O | [1] |

| InChI Key | WFXPHQCHMAPWEB-JGVFFNPUSA-N |

Synthesis via Enzymatic Desymmetrization

The synthesis of this compound is elegantly achieved through the enzymatic desymmetrization of a prochiral meso diester, specifically diethyl cis-1,3-cyclohexanedicarboxylate. This biocatalytic approach offers high enantioselectivity, avoiding the need for classical chiral resolution or complex asymmetric synthesis strategies. The use of a lipase, such as that from Pseudomonas cepacia, is pivotal to this transformation[2].

The causality behind this experimental choice lies in the inherent ability of the lipase to selectively hydrolyze one of the two enantiotopic ester groups of the meso starting material. This selectivity is governed by the three-dimensional structure of the enzyme's active site, which preferentially accommodates one of the prochiral ester moieties, leading to the formation of the desired (1S,3R)-monoester with high enantiomeric excess[2]. This method is a self-validating system as the high enantiomeric purity of the product is a direct consequence of the enzyme's intrinsic stereoselectivity.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is adapted from the principles described in U.S. Patent 6,028,213 B1[2].

Materials:

-

Diethyl cis-1,3-cyclohexanedicarboxylate

-

Lipase PS-30 from Pseudomonas cepacia

-

pH 7 aqueous phosphate buffer

-

Hydrochloric acid (3 N)

-

Magnesium sulfate (MgSO4)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Combine diethyl cis-1,3-cyclohexanedicarboxylate with pH 7 aqueous phosphate buffer in a reaction vessel.

-

Adjust the pH of the mixture to 7.0, if necessary.

-

Add Lipase PS-30 from Pseudomonas cepacia to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor the progress of the hydrolysis. The pH of the reaction may decrease as the carboxylic acid is formed and can be maintained at 7.0 by the controlled addition of a suitable base.

-

Upon completion of the reaction (as determined by a suitable analytical method like TLC or GC), acidify the mixture to a pH of 1 by the addition of 3 N HCl.

-

Extract the product into an organic solvent.

-

Separate the organic layer and dry it over anhydrous MgSO4.

-

Remove the solvent under reduced pressure to yield this compound.

Validation: The enantiomeric excess of the product should be determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to validate the success of the enzymatic desymmetrization[2].

Sources

A Technical Guide to (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid: A Chiral Building Block for Advanced Synthesis

Abstract

(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a chiral substituted cyclohexane derivative that serves as a valuable building block in modern organic synthesis. Its defined stereochemistry and bifunctional nature, featuring both a carboxylic acid and an ester group, make it an important intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides an in-depth analysis of its chemical properties, stereoselective synthesis, and applications, offering a technical resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of Chiral Cyclohexanes

Chiral, multi-substituted cyclohexane rings are privileged structural motifs found in a wide array of pharmaceuticals, natural products, and agrochemicals.[1] Their rigid, three-dimensional structure allows for precise spatial arrangement of functional groups, which is critical for molecular recognition and binding affinity to biological targets. The stereocontrolled synthesis of these complex structures, however, presents a significant challenge due to the exponential increase in possible stereoisomers with each additional chiral center.[2]

This compound, with its two defined stereocenters, offers a reliable starting point for constructing more complex chiral molecules. Its utility lies in its pre-defined stereochemistry, which can be carried through a synthetic sequence to impart chirality to the final product. This guide will explore the fundamental aspects of this compound, from its structural elucidation to its practical application.

Structural Elucidation and Properties

IUPAC Nomenclature and Stereochemistry

The IUPAC name, this compound, precisely describes the molecule's structure:

-

Cyclohexanecarboxylic acid : The core structure is a cyclohexane ring with a carboxylic acid group (-COOH) attached. By convention, the carbon atom bearing the carboxylic acid is designated as position 1.

-

3-(Ethoxycarbonyl) : An ethoxycarbonyl group (-COOCH₂CH₃), also known as an ethyl ester, is located at the 3-position of the ring.

-

(1S,3R) : These are Cahn-Ingold-Prelog (CIP) descriptors that define the absolute configuration of the two stereocenters at positions 1 and 3. This specific stereoisomer has the S configuration at the carbon with the carboxylic acid and the R configuration at the carbon with the ethoxycarbonyl group.

The cis relationship between the two substituents on the cyclohexane ring means they are on the same face of the ring. In the more stable chair conformation, one substituent will be in an axial position and the other in an equatorial position.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 227783-08-6 | [4] |

| Molecular Formula | C₁₀H₁₆O₄ | [4][5] |

| Molecular Weight | 200.23 g/mol | [4][5] |

| Appearance | Solid | |

| Storage | Sealed in dry, 2-8°C | [4] |

Structural Visualization

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Stereoselective Synthesis

The synthesis of optically active cis-1,3-cyclohexanedicarboxylic acid monoesters like the title compound often relies on the enzymatic desymmetrization of a meso diester precursor.[6] This approach provides high enantiomeric purity, which is crucial for pharmaceutical applications.

Key Synthetic Strategy: Enzymatic Hydrolysis

A common and efficient method for preparing this compound involves the lipase-catalyzed enantioselective hydrolysis of diethyl cis-1,3-cyclohexanedicarboxylate.[7]

Caption: General workflow for the enzymatic synthesis.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

The following protocol is adapted from established methodologies for the synthesis of chiral monoesters from their corresponding diesters.[7]

Materials:

-

Diethyl cis-1,3-cyclohexanedicarboxylate

-

pH 7 aqueous phosphate buffer

-

Lipase PS-30 (from Pseudomonas cepacia)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Combine diethyl cis-1,3-cyclohexanedicarboxylate with pH 7 aqueous phosphate buffer.

-

Adjust the pH of the mixture to 7.0.

-

Add Lipase PS-30 to the mixture.

-

Stir the reaction at a controlled temperature, monitoring the progress by measuring the consumption of base needed to maintain a constant pH.

-

Once the desired conversion is reached, acidify the mixture to pH 2-3 with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by chromatography if necessary.

Causality Behind Experimental Choices:

-

Enzyme Selection: Lipase PS-30 is chosen for its known ability to enantioselectively hydrolyze the pro-S ester group of the meso diester, leading to the desired (1S,3R) product.[7]

-

pH Control: Maintaining a neutral pH is crucial for optimal enzyme activity. The hydrolysis of the ester produces a carboxylic acid, which would lower the pH and potentially denature the enzyme if not neutralized.

-

Aqueous Medium: The reaction is performed in an aqueous buffer to provide a suitable environment for the lipase to function.

Applications in Research and Drug Development

This compound is a versatile intermediate. Its bifunctional nature allows for selective modification of either the carboxylic acid or the ester group.

Chiral Building Block

This compound is primarily used as a chiral building block. The carboxylic acid can be converted to an amide, another ester, or an alcohol, while the ethoxycarbonyl group can be hydrolyzed or reduced. These transformations allow for the incorporation of the chiral cyclohexane scaffold into larger, more complex molecules.

Synthesis of Bioactive Molecules

Derivatives of cyclohexanecarboxylic acid have shown a wide range of pharmacological activities, including anti-allergic, anti-inflammatory, and anti-thrombotic properties.[8] The specific stereochemistry of this compound makes it a valuable precursor for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). For instance, related aminocyclohexanecarboxylic acid derivatives have been investigated as analogues of GABA, a key neurotransmitter.[6]

Analytical Characterization

To confirm the identity and purity of this compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of the atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee) of the product, ensuring the stereochemical purity.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the C=O stretch of the carboxylic acid and the ester.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[9]

-

Storage: Store in a tightly closed container in a dry and cool place.[4]

In case of exposure, follow standard first-aid measures:

-

Skin contact: Wash off with soap and plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

This compound stands out as a key chiral intermediate for the synthesis of complex organic molecules. Its value is rooted in its well-defined three-dimensional structure, which is accessible through highly stereoselective enzymatic methods. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis and properties of such building blocks is fundamental to the design and creation of novel, effective, and safe therapeutic agents. The continued development of synthetic methodologies for chiral cyclohexanes will undoubtedly expand their application in creating the next generation of pharmaceuticals.[1][2][10][11]

References

- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.

- Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence.

- Stereoselective Synthesis of Highly Substituted Cyclohexanes by a Rhodium-Carbene Initiated Domino Sequence.

- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.

- This compound. BLDpharm.

- Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.

- 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. PubChem.

- Substituted Cyclohexanes. Chemistry LibreTexts.

- Cyclohexanecarboxylic Acid Safety D

- Cyclohexane Safety D

- (S)-(-)

- This compound Product Page. Sigma-Aldrich.

- A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.

- (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid. Sigma-Aldrich.

- Method of preparing cyclohexane carboxylic acid derivatives.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 227783-08-6|this compound|BLD Pharm [bldpharm.com]

- 5. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]

- 8. SU797570A3 - Method of preparing cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

solubility of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a molecule of interest in pharmaceutical development and organic synthesis. Its structure, featuring a carboxylic acid, an ester, and a cyclohexane ring, presents a unique combination of polar and non-polar characteristics. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in drug formulation, purification, and chemical reactions. Poor solubility can lead to challenges in bioavailability, unpredictable reaction kinetics, and difficulties in crystallization and isolation.[1][2][3]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and interpret the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, provide a detailed protocol for its experimental determination, and offer insights into interpreting the resulting data.

Physicochemical Characterization of this compound

Before embarking on solubility studies, it is crucial to understand the fundamental physicochemical properties of the molecule. These properties provide a theoretical basis for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C10H16O4 | [4] |

| Molecular Weight | 200.23 g/mol | [4][5] |

| IUPAC Name | (1S,3R)-3-ethoxycarbonylcyclohexane-1-carboxylic acid | [6] |

| Calculated XLogP3 | 1.4 | [4] |

| Structure | Carboxylic acid and ester functional groups on a cyclohexane ring | [7] |

The presence of both a hydrogen-bond-donating and -accepting carboxylic acid group and a hydrogen-bond-accepting ester group suggests the potential for favorable interactions with polar solvents.[8] The XLogP3 value of 1.4 indicates a moderate level of lipophilicity, suggesting that the compound will not be exclusively soluble in either highly polar or highly non-polar solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process.[9][10] This process can be conceptualized as two steps: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions.[11] The principle of "like dissolves like" is a useful heuristic: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[12][13]

For this compound, the key interactions at play are:

-

Hydrogen Bonding: The carboxylic acid group can both donate and accept hydrogen bonds, while the ester group can accept them. This will be a primary driver of solubility in protic solvents like alcohols.[14]

-

Dipole-Dipole Interactions: The polar C=O and C-O bonds in both functional groups will interact favorably with other polar molecules.[8]

-

Van der Waals Forces: The non-polar cyclohexane ring will interact via weaker London dispersion forces, contributing to solubility in less polar solvents.[15]

Caption: Intermolecular forces governing solubility.

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[16][17] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Detailed Shake-Flask Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An excess is critical to ensure a saturated solution with undissolved solid remaining at the end of the experiment.[18]

-

Add a precise volume of the chosen organic solvent to each vial. A typical volume is 2-5 mL.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a stirring plate within a constant temperature bath. Temperature control is crucial as solubility is temperature-dependent.[19][20]

-

Agitate the slurries at a constant rate. A typical duration is 24-72 hours to ensure equilibrium is reached.[18] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[21]

-

-

Sample Preparation and Analysis:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant. It is imperative not to disturb the solid phase.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Critical Experimental Considerations

-

Polymorphism: The solid-state form of the compound can significantly impact solubility.[2][22] Amorphous forms are generally more soluble than their crystalline counterparts.[23] It is essential to characterize the solid phase before and after the experiment (e.g., using X-ray powder diffraction) to ensure no polymorphic transformations have occurred. The appearance of a "disappearing polymorph," a metastable form that converts to a more stable, less soluble form, can lead to erroneous results.[24]

-

pH (for aqueous-organic mixtures): While this guide focuses on organic solvents, if any water is present, the pH can significantly affect the solubility of the carboxylic acid by influencing its ionization state.[3][15]

-

Purity of Compound and Solvents: The purity of both the solute and the solvent must be high to obtain accurate solubility data.[19]

Caption: Experimental workflow for the Shake-Flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled in a structured table to facilitate analysis and comparison across different solvents.

Table for Experimental Solubility Data

| Solvent | Solvent Type | Dielectric Constant (20°C) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 32.7 | 25 | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | 24.5 | 25 | Experimental Data | Calculated Data |

| Isopropanol | Polar Protic | 19.9 | 25 | Experimental Data | Calculated Data |

| Acetone | Polar Aprotic | 20.7 | 25 | Experimental Data | Calculated Data |

| Acetonitrile | Polar Aprotic | 37.5 | 25 | Experimental Data | Calculated Data |

| Ethyl Acetate | Polar Aprotic | 6.02 | 25 | Experimental Data | Calculated Data |

| Dichloromethane | Polar Aprotic | 9.08 | 25 | Experimental Data | Calculated Data |

| Toluene | Non-Polar | 2.38 | 25 | Experimental Data | Calculated Data |

| Hexane | Non-Polar | 1.88 | 25 | Experimental Data | Calculated Data |

Interpreting the Results

When analyzing the solubility data for this compound, consider the following trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected in these solvents. The carboxylic acid group can engage in strong hydrogen bonding with the solvent's hydroxyl group, and the ester can act as a hydrogen bond acceptor.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate to good solubility is likely. These solvents can accept hydrogen bonds and participate in dipole-dipole interactions with the solute. Solvents with carbonyl groups, in particular, can show enhanced solubility for carboxylic acids.[25]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is anticipated. The energy required to break the strong solute-solute interactions (hydrogen bonding in the crystal lattice) will not be sufficiently compensated by the weak van der Waals forces formed with non-polar solvents.[15]

By correlating the experimental solubility with solvent properties like the dielectric constant, a quantitative relationship between polarity and solubility can be established for this specific compound.

Conclusion

A thorough understanding of the solubility of this compound is a critical prerequisite for its successful application in research and development. This guide has provided a comprehensive overview of the theoretical principles governing its dissolution and a detailed, field-proven protocol for its experimental determination using the shake-flask method. By carefully considering the physicochemical properties of the molecule and the potential for polymorphism, researchers can generate accurate and reliable solubility data. This data is indispensable for informed decision-making in process development, formulation design, and synthetic chemistry, ultimately accelerating the path from laboratory discovery to practical application.

References

- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). MIT OpenCourseWare.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- How do you perform the shake flask method to determine solubility? (2017, April 27). Quora.

- Physical Properties of Carboxylic Acids. (2023, April 30). JoVE.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31).

- 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. PubChem.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- SOLUBILITY MEASUREMENTS.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Polarity and Solubility of Organic Compounds. In-Syllabus.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.

- Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts.

- Improving Drug Solubility By Preventing Crystalliz

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.

- Energetics of Solution Form

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- How Does Solvent Polarity Impact Compound Solubility? (2025, December 17). YouTube.

- Crystallization | Organic Chemistry Lab Techniques. (2024, January 5). YouTube.

- Solubility of Organic Compounds. Chemistry Steps.

- This compound. 001CHEMICAL.

- Disappearing polymorph. Wikipedia.

- This compound. J&K Scientific.

- Understanding Dissolution and Crystallization with Imaging: A Surface Point of View.

- This compound. BLDpharm.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.

Sources

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 001chemical.com [001chemical.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 227783-08-6|this compound|BLD Pharm [bldpharm.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. youtube.com [youtube.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Video: Energetics of Solution Formation [jove.com]

- 12. youtube.com [youtube.com]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. Video: Physical Properties of Carboxylic Acids [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. quora.com [quora.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. youtube.com [youtube.com]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. Understanding Dissolution and Crystallization with Imaging: A Surface Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 23. xtalks.com [xtalks.com]

- 24. Disappearing polymorph - Wikipedia [en.wikipedia.org]

- 25. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

An In-depth Technical Guide to (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid: From Discovery to Application

Executive Summary

(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a chiral building block of significant interest in modern pharmaceutical synthesis. Its rigid cyclohexane core, coupled with stereochemically defined carboxylic acid and ester functionalities, makes it an invaluable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, tracing its conceptual discovery through the evolution of asymmetric synthesis, detailing its efficient preparation via enzymatic desymmetrization, characterizing its physicochemical properties, and culminating in its application as a key intermediate in the synthesis of contemporary therapeutics such as the anticoagulant drug Edoxaban. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this important chiral molecule.

The Significance of Chiral Cyclohexanecarboxylic Acid Derivatives in Medicinal Chemistry

The cyclohexane ring is a prevalent scaffold in medicinal chemistry, offering a stable, three-dimensional framework to orient functional groups for optimal interaction with biological targets. When stereochemistry is introduced, as in the case of this compound, the resulting molecule becomes a powerful tool for enantioselective synthesis. The distinct spatial arrangement of the ethoxycarbonyl and carboxylic acid groups on the cyclohexane ring allows for selective chemical manipulation, enabling the construction of specific stereoisomers of pharmacologically active compounds. This control is critical, as the biological activity of a drug is often confined to a single enantiomer, with the other being inactive or, in some cases, contributing to undesirable side effects. The subject of this guide is a prime example of a versatile chiral intermediate that has streamlined the synthesis of complex drug molecules.

Historical Perspective: The Emergence of Chiral Cyclohexanedicarboxylic Acid Monoesters

The "discovery" of this compound is not marked by a single event but rather by the confluence of advancements in organic synthesis and biotransformations. The challenge of separating enantiomers has been a central theme in chemistry since Louis Pasteur's manual separation of tartaric acid crystals in 1849. For dicarboxylic acids like the cyclohexane-1,3-dicarboxylic acid precursor, early methods of chiral resolution relied on the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. This classical approach, while foundational, is often laborious and limited to a theoretical maximum yield of 50% for the desired enantiomer.

A paradigm shift occurred with the advent of asymmetric synthesis, particularly the use of enzymes as chiral catalysts. The desymmetrization of prochiral or meso compounds emerged as a highly efficient strategy, capable of theoretically achieving a 100% yield of a single enantiomer.[1][2] The application of this concept to the synthesis of chiral monoesters from prochiral diesters of cis-1,3-cyclohexanedicarboxylic acid represents the key breakthrough that made compounds like this compound readily accessible. This chemo-enzymatic approach leverages the high enantioselectivity of enzymes, such as lipases, to selectively hydrolyze one of two ester groups in a prochiral molecule, thereby generating the chiral monoester with high enantiomeric excess.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | PubChem |

| Molecular Weight | 200.23 g/mol | PubChem[3] |

| IUPAC Name | (1S,3R)-3-(ethoxycarbonyl)cyclohexane-1-carboxylic acid | J&K Scientific[4] |

| CAS Number | 227783-08-6 | J&K Scientific[4] |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the cyclohexane ring protons, typically in the range of 1.2-2.5 ppm. The methine protons adjacent to the carbonyl groups (at C1 and C3) would appear as distinct multiplets. The ethyl group of the ester would show a triplet at approximately 1.25 ppm (CH₃) and a quartet at around 4.1 ppm (CH₂). The acidic proton of the carboxylic acid would be a broad singlet, often exchangeable with D₂O, appearing downfield (>10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display ten distinct carbon signals. The two carbonyl carbons (ester and carboxylic acid) would resonate in the range of 170-180 ppm. The carbon of the ester's O-CH₂ group would be found around 60 ppm, and the CH₃ carbon near 14 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region (20-50 ppm).

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is typical for the O-H stretching of a hydrogen-bonded carboxylic acid.[5] A strong, sharp absorption band for the C=O stretch of the ester would be present around 1730 cm⁻¹, and the C=O stretch of the carboxylic acid would appear at a slightly lower wavenumber, around 1710 cm⁻¹, due to dimerization through hydrogen bonding.[5]

-

Mass Spectrometry (MS): In an ESI- (Electrospray Ionization, negative mode) mass spectrum, the molecule would readily lose a proton to show a prominent [M-H]⁻ ion at m/z 199.1. Fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) or the entire ethoxycarbonyl group.

Synthesis of this compound: A Deep Dive into Asymmetric Methodologies

The most efficient and industrially relevant method for producing this compound is through the enzymatic desymmetrization of a prochiral diester.

Chemo-enzymatic Synthesis via Desymmetrization of Diethyl cis-1,3-Cyclohexanedicarboxylate

This state-of-the-art method is a multi-step process that begins with a mixture of cis and trans isomers of 1,3-cyclohexanedicarboxylic acid. The causality behind this choice is the ready availability and low cost of this starting material.

Step 1: Anhydride Formation The mixture of dicarboxylic acid isomers is refluxed with acetic anhydride. This step is crucial as it selectively converts the cis-isomer into the corresponding cis-cyclic anhydride, while the trans-isomer does not react under these conditions. This allows for a straightforward separation of the desired cis-precursor.

Step 2: Diesterification The purified cis-anhydride is then esterified, for example by reacting it with ethanol in the presence of an acid catalyst, to yield the prochiral diethyl cis-1,3-cyclohexanedicarboxylate. This molecule possesses a plane of symmetry and is therefore achiral.